5-chloro-6-((tetrahydro-2H-pyran-4-yl)oxy)-N-(4-(trifluoromethoxy)benzyl)nicotinamide
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Overview
Description
The compound “5-chloro-6-((tetrahydro-2H-pyran-4-yl)oxy)-N-(4-(trifluoromethoxy)benzyl)nicotinamide” is a complex organic molecule. Unfortunately, there is limited information available about this specific compound .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. It contains a pyridinamine core, with a chloro group at the 5 position and a tetrahydro-2H-pyran-4-yl group at the 6 position. The trifluoromethoxybenzyl group is attached to the nitrogen atom of the pyridinamine core .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the conditions and the reagents used. The pyridinamine core, the chloro group, and the tetrahydro-2H-pyran-4-yl and trifluoromethoxybenzyl groups could potentially participate in various chemical reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. Some predicted properties include a boiling point of 392.4±42.0 °C and a density of 1.310±0.06 g/cm3 at 20 °C and 760 Torr .Scientific Research Applications
Synthesis of Key Intermediates
- The compound has been explored in the synthesis of key intermediates for various applications, including the production of highly efficient herbicides. An example is the synthesis of 2-Chloro-3-(2',2',2'-trifluoroethoxy)-pyridine, a key intermediate in producing trifloxysulfuron, a highly efficient herbicide. The process involves a sequence of reactions starting from nicotinamide, showcasing the compound's utility in synthesizing agriculturally important chemicals (Zuo Hang-dong, 2010).
Antifungal Activity
- Derivatives of nicotinamide, a core structure related to the compound , have been designed and synthesized, demonstrating significant antifungal activity against various fungi. This research indicates the potential of modifying the nicotinamide scaffold to develop new antifungal agents with specific activities against important agricultural pathogens (Hao Liu et al., 2020).
Molecular Structure Analysis
- Studies on related compounds, such as styryllactone derivatives isolated from Goniothalamus macrophyllus, provide insights into their molecular structure, including the conformation of tetrahydro-2H-pyran rings and lactone rings. These structural analyses contribute to understanding the compound's physical and chemical properties, potentially guiding the development of new derivatives with enhanced activity or stability (H. Fun et al., 2012).
Antimicrobial Screening
- The antimicrobial screening of compounds derived from nicotinamide has been conducted, highlighting their potential as antimicrobial agents. Such screenings are crucial for identifying new compounds with potent antibacterial and antifungal properties, contributing to the ongoing search for new drugs to combat resistant microbial strains (N. Patel, Faiyazalam M. Shaikh, 2010).
Bioactivity Modification Strategy
- A bioactivity-oriented modification strategy for succinate dehydrogenase (SDH) inhibitors showcases the chemical modification of nicotinamide derivatives to enhance their activity against specific targets. Such strategies are instrumental in drug discovery and development, particularly in designing compounds with targeted biological activities (Hao Liu et al., 2020).
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
5-chloro-6-(oxan-4-yloxy)-N-[[4-(trifluoromethoxy)phenyl]methyl]pyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18ClF3N2O4/c20-16-9-13(11-25-18(16)28-14-5-7-27-8-6-14)17(26)24-10-12-1-3-15(4-2-12)29-19(21,22)23/h1-4,9,11,14H,5-8,10H2,(H,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YVUCFTAWHRKVGS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1OC2=C(C=C(C=N2)C(=O)NCC3=CC=C(C=C3)OC(F)(F)F)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18ClF3N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-chloro-6-((tetrahydro-2H-pyran-4-yl)oxy)-N-(4-(trifluoromethoxy)benzyl)nicotinamide |
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